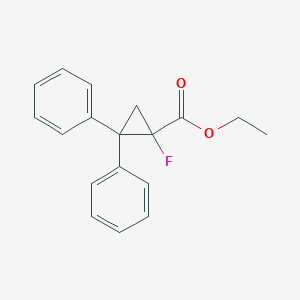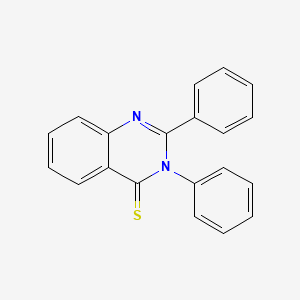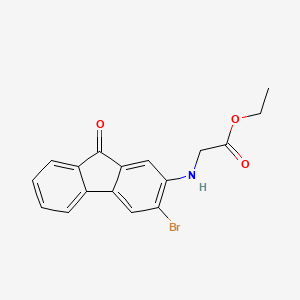
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate is a chemical compound with the molecular formula C17H14BrNO3 It is characterized by the presence of a bromine atom, a fluorenone moiety, and a glycine ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate typically involves the bromination of fluorenone followed by esterification with glycine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The esterification step involves the use of ethyl chloroformate or ethyl bromoacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and fluorenone moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl n-(3-bromo-9-oxo-9h-fluoren-2-yl)glycinate can be compared with other similar compounds, such as:
Ethyl n-(3-chloro-9-oxo-9h-fluoren-2-yl)glycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl n-(3-iodo-9-oxo-9h-fluoren-2-yl)glycinate: Contains an iodine atom instead of bromine.
Ethyl n-(3-fluoro-9-oxo-9h-fluoren-2-yl)glycinate: Features a fluorine atom in place of bromine.
Eigenschaften
CAS-Nummer |
3560-75-6 |
|---|---|
Molekularformel |
C17H14BrNO3 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
ethyl 2-[(3-bromo-9-oxofluoren-2-yl)amino]acetate |
InChI |
InChI=1S/C17H14BrNO3/c1-2-22-16(20)9-19-15-8-13-12(7-14(15)18)10-5-3-4-6-11(10)17(13)21/h3-8,19H,2,9H2,1H3 |
InChI-Schlüssel |
NJWIXBIELIUAJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
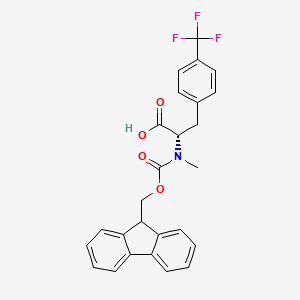


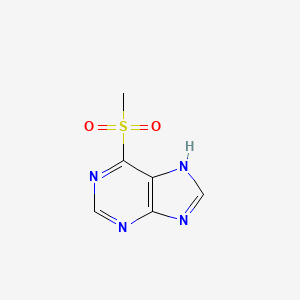
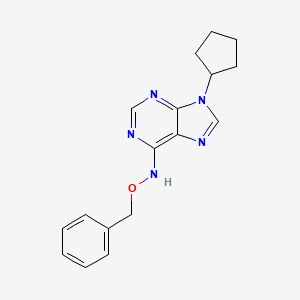
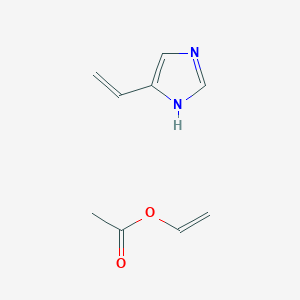
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
